![molecular formula C11H24N4OS B14615287 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is an organic compound that features a unique combination of functional groups, including a urea moiety, a hydrazone linkage, and a hexylsulfanyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone. For example, the reaction of hydrazine hydrate with an appropriate aldehyde under acidic conditions can yield the desired hydrazone.
Introduction of the urea moiety: The hydrazone intermediate is then reacted with an isocyanate to introduce the urea functionality. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Attachment of the hexylsulfanyl side chain: The final step involves the introduction of the hexylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the urea-hydrazone intermediate with a hexylthiol derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, hexylthiol, dichloromethane, and room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives.
科学研究应用
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.
作用机制
The mechanism of action of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazone linkage and urea moiety can facilitate binding to specific active sites, while the hexylsulfanyl group may enhance membrane permeability and bioavailability.
相似化合物的比较
Similar Compounds
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine moiety instead of urea.
Uniqueness
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the urea moiety provides stability and potential for hydrogen bonding, while the hydrazone linkage offers reactivity and versatility in chemical transformations. The hexylsulfanyl side chain enhances lipophilicity and membrane permeability, making it a valuable compound for various applications.
属性
分子式 |
C11H24N4OS |
|---|---|
分子量 |
260.40 g/mol |
IUPAC 名称 |
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C11H24N4OS/c1-2-3-4-5-8-17-9-6-7-13-11(16)14-10-15-12/h10H,2-9,12H2,1H3,(H2,13,14,15,16) |
InChI 键 |
XDKDWEKXOUYNBY-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCSCCCNC(=O)N/C=N/N |
规范 SMILES |
CCCCCCSCCCNC(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


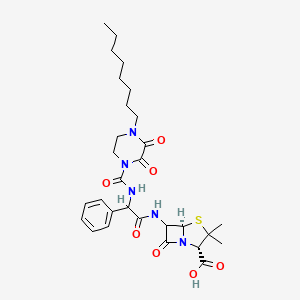
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
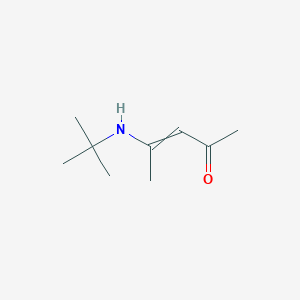
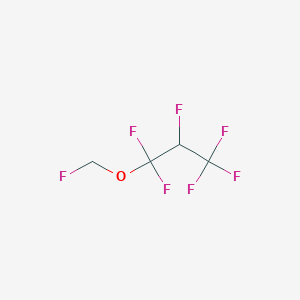
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
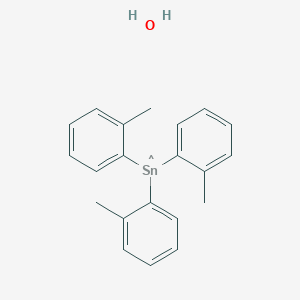

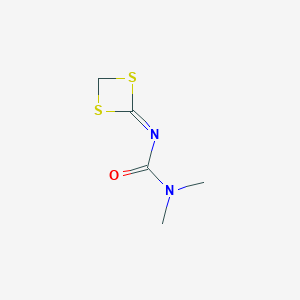
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
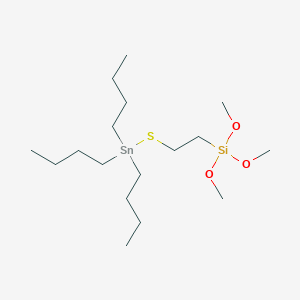
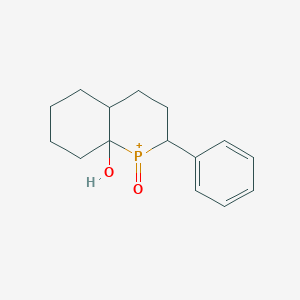

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
